1-(4-Bromophenyl)heptan-1-ol
Description
1-(4-Bromophenyl)heptan-1-ol (C₁₃H₁₉BrO) is a chiral secondary alcohol featuring a heptyl chain terminated by a hydroxyl group and a 4-bromophenyl substituent. It is synthesized via catalytic asymmetric addition of organozirconium reagents to aldehydes, yielding 49–59% isolated product with enantiomeric excess (ee) up to 91% . Characterization includes IR spectroscopy (C-O stretch at ~3400 cm⁻¹), ¹H NMR (δ 1.20–1.60 ppm for aliphatic protons, δ 7.40–7.60 ppm for aromatic protons), and ¹³C NMR (δ 70–75 ppm for the hydroxyl-bearing carbon) . The compound is typically isolated as a white solid, with purification achieved via column chromatography and chiral GC/HPLC analysis .
Properties
Molecular Formula |
C13H19BrO |
|---|---|
Molecular Weight |
271.19 g/mol |
IUPAC Name |
1-(4-bromophenyl)heptan-1-ol |
InChI |
InChI=1S/C13H19BrO/c1-2-3-4-5-6-13(15)11-7-9-12(14)10-8-11/h7-10,13,15H,2-6H2,1H3 |
InChI Key |
QHNQWSSQTIPFMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C1=CC=C(C=C1)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Substituent Effects : The 4-bromophenyl group enhances enantiomeric purity (91% ee) compared to 4-chlorophenyl (84% ee) and o-tolyl (76% ee), likely due to steric and electronic effects during asymmetric synthesis .
- Chain Length: Shorter-chain analogues (e.g., 1-(4-Bromophenyl)propan-1-ol) exhibit lower molecular weights (215.09 g/mol vs. 273.19 g/mol for the heptanol derivative) but lack reported synthetic yields or ee values .
- Functional Group Variation : Replacement of the hydroxyl group with a ketone (e.g., 7-bromoheptan-1-one derivatives) alters reactivity and physical states (oil vs. solid) .
Physical and Chemical Properties
Solubility and Polarity
- The bromine atom in 1-(4-Bromophenyl)heptan-1-ol increases molecular polarity compared to non-halogenated analogues (e.g., 1-o-Tolylheptan-1-ol), as evidenced by its solid state at room temperature .
- Chlorinated analogues (e.g., 1-(4-Chlorophenyl)heptan-1-ol) remain oils, suggesting weaker intermolecular forces despite similar electronic effects .
Spectroscopic Differences
- ¹H NMR : The aromatic proton signals for 4-bromophenyl derivatives (δ 7.40–7.60 ppm) are deshielded compared to 4-chlorophenyl (δ 7.30–7.50 ppm) due to bromine’s stronger electron-withdrawing effect .
- IR Spectroscopy : Hydroxyl stretches for 4-bromophenyl derivatives (~3400 cm⁻¹) are broader than those of ketone analogues (~1700 cm⁻¹ for C=O) .
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